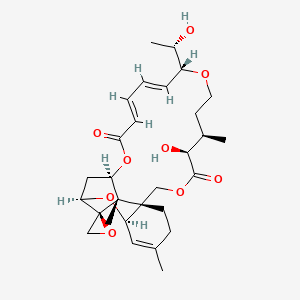

Isororidin A

Description

Isororidin A is a macrocyclic trichothecene, a class of mycotoxins produced by fungi such as Myrothecium verrucaria. Its molecular formula, C₂₉H₄₀O₉, was confirmed via high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), which detected a pseudomolecular ion peak at m/z 550.2963 ([M+NH₄]⁺) . The compound’s absolute stereochemistry was determined using X-ray crystallography at 100 K, revealing a Flack parameter of 0.4(4) and electron density residuals (Δρmax/min = ±0.34 e Å⁻³) . This compound exhibits cytotoxic properties, making it a subject of interest in pharmacological studies .

Properties

CAS No. |

84773-08-0 |

|---|---|

Molecular Formula |

C29H40O9 |

Molecular Weight |

532.6 g/mol |

IUPAC Name |

(1R,3R,8R,12S,13R,17R,18E,20E,24R,25S,26S)-12-hydroxy-17-[(1S)-1-hydroxyethyl]-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,22-dione |

InChI |

InChI=1S/C29H40O9/c1-17-9-11-28-15-35-26(33)25(32)18(2)10-12-34-20(19(3)30)7-5-6-8-24(31)38-21-14-23(37-22(28)13-17)29(16-36-29)27(21,28)4/h5-8,13,18-23,25,30,32H,9-12,14-16H2,1-4H3/b7-5+,8-6+/t18-,19+,20-,21-,22-,23-,25+,27-,28-,29+/m1/s1 |

InChI Key |

NSFWWJIQIKBZMJ-AJCAISIOSA-N |

Isomeric SMILES |

C[C@@H]1CCO[C@H](/C=C/C=C/C(=O)O[C@@H]2C[C@@H]3[C@]4([C@]2([C@]5(CCC(=C[C@H]5O3)C)COC(=O)[C@H]1O)C)CO4)[C@H](C)O |

Canonical SMILES |

CC1CCOC(C=CC=CC(=O)OC2CC3C4(C2(C5(CCC(=CC5O3)C)COC(=O)C1O)C)CO4)C(C)O |

Origin of Product |

United States |

Preparation Methods

Isororidin A can be isolated from natural sources such as the fungus Myrothesium verrucaria. The isolation process involves culturing the fungus and extracting the compound using various chromatographic techniques . The three-dimensional structure of this compound has been confirmed by X-ray crystallography

Chemical Reactions Analysis

Isororidin A, like other macrocyclic trichothecenes, undergoes various chemical reactions. These include:

Oxidation: The presence of multiple hydroxyl groups in its structure makes it susceptible to oxidation reactions.

Reduction: The compound can undergo reduction reactions, particularly at the double bonds present in its structure.

Substitution: This compound can participate in substitution reactions, especially at the spiro-epoxide group and the macrocyclic ring.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Isororidin A has several scientific research applications due to its biological properties:

Antifungal Activity: It has been shown to possess significant antifungal properties.

Antimalarial Activity: The compound exhibits antimalarial activity, making it a potential candidate for malaria treatment.

Antiviral Activity: This compound has demonstrated antiviral properties, which could be useful in developing antiviral drugs.

Anticancer Activity: Due to its cytotoxic nature, this compound is being studied for its potential use in cancer therapy.

Mechanism of Action

The mechanism of action of Isororidin A involves its interaction with cellular components, leading to cell death. The compound targets the ribosomes, inhibiting protein synthesis, which is crucial for cell survival . This inhibition leads to apoptosis or programmed cell death. The spiro-epoxide group and the macrocyclic ring in the molecule are essential for its biological activity .

Comparison with Similar Compounds

Research Findings and Implications

- Structural-Activity Relationship (SAR) : The 6S,13S configuration in this compound enhances microtubule-binding affinity, a finding supported by crystallographic data .

- Biosynthetic Pathways : this compound and Roridin A likely share a common biosynthetic precursor, with epimerization at C-6 and C-13 occurring during late-stage oxidation .

- Pharmacological Potential: this compound’s potency warrants further investigation as a lead compound for anticancer therapies, though its toxicity profile requires optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.